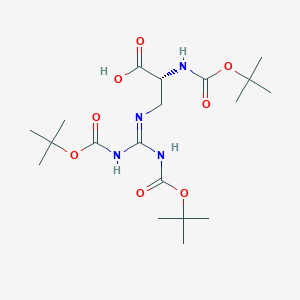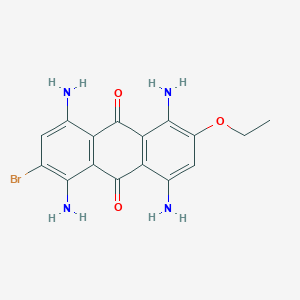
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C₁₆H₁₅BrN₄O₃. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of amino groups, a bromine atom, and an ethoxy group attached to an anthracene-9,10-dione core.
Métodos De Preparación
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the ethoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the bromine and ethoxy groups may participate in hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and ethoxy groups, resulting in different chemical properties and reactivity.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, affecting its biological activity and applications.
6-Ethoxyanthracene-9,10-dione: Lacks the amino and bromine groups, leading to different interactions and uses. The presence of amino, bromine, and ethoxy groups in this compound makes it unique and versatile for various applications.
Propiedades
Número CAS |
88602-94-2 |
|---|---|
Fórmula molecular |
C16H15BrN4O3 |
Peso molecular |
391.22 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H15BrN4O3/c1-2-24-8-4-7(19)10-12(14(8)21)16(23)9-6(18)3-5(17)13(20)11(9)15(10)22/h3-4H,2,18-21H2,1H3 |
Clave InChI |
DDNCNDWBAPIUCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


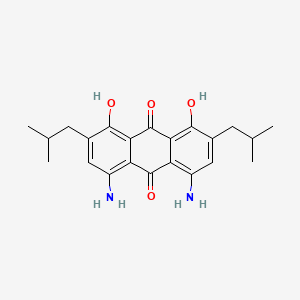

![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)


![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
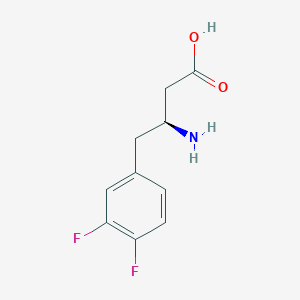

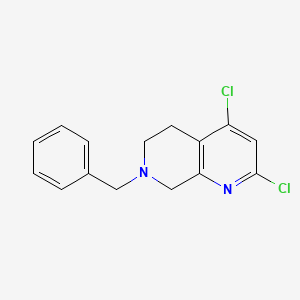

![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
